molecular formula C9H13N3O2 B7926709 2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide

2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide

Cat. No.: B7926709
M. Wt: 195.22 g/mol
InChI Key: ZLFVPJAURWPNOJ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a pyrrole ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide typically involves the reaction of 2-oxo-2-(1H-pyrrol-2-yl)-ethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to ensure consistent quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or halogenated compounds, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-[2-oxo-2-(1H-indol-3-yl)-ethyl]-acetamide
  • 2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-3-yl)-ethyl]-acetamide
  • 2-Amino-N-methyl-N-[2-oxo-2-(1H-pyridin-2-yl)-ethyl]-acetamide

Uniqueness

2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(9(14)5-10)6-8(13)7-3-2-4-11-7/h2-4,11H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFVPJAURWPNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CN1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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